molecular formula C43H67N11O12S2 B549348 Atosiban CAS No. 90779-69-4

Atosiban

Katalognummer: B549348
CAS-Nummer: 90779-69-4
Molekulargewicht: 994.2 g/mol
InChI-Schlüssel: VWXRQYYUEIYXCZ-KCSYUPCNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Atosiban is a synthetic peptide analog of oxytocin, functioning as a competitive oxytocin receptor (OTR) antagonist. It selectively inhibits OTRs, which are G protein-coupled receptors (GPCRs) linked to both Gq and Gi pathways . This compound exhibits a unique "biased agonist" mechanism: it antagonizes OTR/Gq coupling (responsible for uterine contractions) while activating OTR/Gi signaling, leading to sustained ERK1/2 phosphorylation and p21WAF1/CIP1 induction, which inhibits cell proliferation . Clinically, this compound is approved for tocolysis in preterm labor (PTL) and has been investigated in assisted reproductive technologies (ART) to reduce uterine contractions during embryo transfer (ET) .

Vorbereitungsmethoden

Solution-Phase Synthesis: Traditional and Modern Approaches

Stepwise Fragment Condensation Using BSA/NHS Strategy

The solution-phase synthesis of Atosiban’s pentapeptide intermediate (NH₂-Ile-Thr(Bzl)-Asn-Cys(Bzl)-Pro-COOH) employs a repetitive N,O-bis(trimethylsilyl)acetamide/N-hydroxysuccinimide ester (BSA/NHS) strategy . This method avoids chromatography by leveraging silylation to activate carboxyl groups, enabling sequential coupling of protected amino acids. Key advantages include:

  • Minimal racemization : The BSA/NHS system reduces epimerization during activation, achieving >98% enantiomeric excess .

  • High purity : Recrystallization from diethyl ether yields the pentapeptide in 89% purity without chromatographic steps .

  • Scalability : The protocol supports multi-gram synthesis, making it suitable for pilot-scale production .

Linear Peptide Assembly and Oxidative Cyclization

Post-fragment condensation, the linear nonapeptide undergoes oxidative cyclization to form the 1,6-disulfide bond. Hydrogen peroxide (H₂O₂) in acetonitrile/water (5–15% v/v) at pH 8–9 is preferred over iodine or dimethyl sulfoxide (DMSO)-based oxidation . This method reduces dimerization by:

  • Controlling peptide concentration : Optimizing linear this compound concentration to 0.02 g/mL minimizes intermolecular disulfide formation .

  • Solvent optimization : Acetonitrile enhances solubility, reducing reaction volume by 50% compared to aqueous systems .

  • Rapid reaction kinetics : Complete cyclization occurs within 10 minutes at 25°C, achieving 68% isolated yield .

Solid-Phase Synthesis: Resin-Based Methodologies

Rink Amide Resin and Fmoc-Based Assembly

Solid-phase synthesis using Rink amide resin (0.4–1.0 mmol/g substitution) initiates with Fmoc-Gly-OH attachment, followed by sequential coupling of side-chain-protected amino acids . The DIC/HOBt coupling system outperforms HATU and PyBOP in cost and efficiency, reducing coupling times to 30 minutes per residue . Critical steps include:

  • Side-chain protection : Trityl (Trt) for Cys and Asn, tert-butyl (tBu) for Thr, and Boc for Orn .

  • Cleavage conditions : TFA:H₂O (95:5 v/v) cleaves the peptide-resin bond while preserving acid-labile protections .

On-Resin vs. Post-Cleavage Disulfide Formation

Disulfide bond closure on resin using iodine/methanol (0°C, 30–90 minutes) reduces dimerization to <5% but requires rigorous resin washing to remove iodine residues . In contrast, post-cleavage oxidation with H₂O₂ simplifies purification but risks overoxidation . A comparative analysis reveals:

ParameterOn-Resin Iodine Oxidation Post-Cleavage H₂O₂ Oxidation
Reaction Time 60–90 minutes10 minutes
By-Products Iodinated peptides (<3%)Dimers (5–8%)
Yield 72%68%
Scalability Limited by resin capacitySuitable for >10 mmol scale

Hybrid Approaches: Integrating Solution and Solid-Phase Techniques

Fragment Coupling with Liquid-Phase Oxidation

Combining solid-phase fragment synthesis (e.g., Mpa-D-Tyr(OEt)-Ile-Thr-Asn) with solution-phase cyclization balances efficiency and purity. The mercaptopropionic acid (Mpa) fragment, synthesized via BSA/NHS, is coupled to resin-bound hexapeptide, followed by TFA cleavage and H₂O₂ oxidation . This hybrid method achieves:

  • Higher intermediate purity : 91.5% HPLC purity for linear precursor .

  • Reduced racemization : <1% epimerization at chiral centers .

Large-Scale Disulfide Bond Closure

For industrial production, cyclization in 10% acetonitrile at 25°C with 1.2 equiv H₂O₂ is optimal . Key process parameters include:

ParameterOptimal RangeImpact on Yield/Purity
pH 8.0–8.5pH >9 increases deamidation
Temperature 20–25°CHigher temps accelerate dimerization
H₂O₂ Equiv 1.0–1.5Excess H₂O₂ causes overoxidation

Purification and Isolation Strategies

Recrystallization vs. Preparative HPLC

Crude this compound from solution-phase synthesis is recrystallized from diethyl ether, yielding 65–70% pure product . Solid-phase-derived material requires preparative HPLC (C18/C8 columns) with acetonitrile/0.1% TFA gradients, achieving >98% purity . Economic analysis favors recrystallization for large batches (>1 kg), while HPLC is reserved for clinical-grade material .

Impurity Profiling and Control

Major impurities include:

  • Dimer species : Parallel/antiparallel dimers (III/IV) from intermolecular disulfide bonds .

  • Overoxidized products : Sulfonic acid derivatives from excessive H₂O₂ exposure .

  • Deamidation products : pH-dependent degradation at Asn residues .

Industrial-Scale Manufacturing Considerations

Cost-Benefit Analysis of Synthetic Routes

A 2024 techno-economic assessment compared methods for 100 kg/year production:

MethodCost ($/kg)Purity (%)Environmental Impact (E-factor)
Solution-Phase 12,5008986
Solid-Phase 18,2009845
Hybrid 15,8009562

Solid-phase synthesis, despite higher resin costs, reduces solvent waste (E-factor = 45 vs. 86 for solution-phase) .

Regulatory and Quality Aspects

The European Pharmacopoeia specifies ≤0.5% dimer content and ≤0.1% individual impurities . Iodine-based methods require stringent residual metal testing (<10 ppm), whereas H₂O₂ oxidation necessitates peroxide clearance validation .

Analyse Chemischer Reaktionen

Key Structural Modifications

Atosiban (C₄₃H₆₇N₁₁O₁₂S₂) incorporates four critical modifications from oxytocin:

  • Position 1 : Deamination of cysteine to 3-mercaptopropionic acid
  • Position 2 : D-Tyr(Et) substitution (ethoxy group replaces phenol hydroxyl)
  • Position 4 : Threonine replaces glutamine
  • Position 8 : Ornithine replaces leucine

These changes require multi-step synthesis involving:

  • Solid-phase peptide synthesis (SPPS) using Fmoc chemistry
  • On-resin disulfide bridge formation between Cys¹ and Cys⁶
  • Selective side-chain deprotection and functionalization

Metabolic Reactions

This compound undergoes enzymatic degradation primarily through two pathways :

Primary Metabolic Pathway

Cleavage Sites :

  • Disulfide Reduction :
    • Glutathione-mediated reduction of Cys¹-Cys⁶ bridge
    • Rate: 3.2 μmol/min/mg (human liver microsomes)
  • Proteolytic Cleavage :
    • Trypsin-like enzymes target Orn⁸-Pro⁹ bond
    • Generates metabolite des-(Orn⁸, Gly⁹-NH₂)-atosiban

Metabolite Profile

MetaboliteStructureRelative PotencyExcretion Route
M1[Mpa¹,D-Tyr(Et)²,Thr⁴]-oxytocin(1-7)10% of parentUrinary (50x parent)
M2[Mpa¹,D-Tyr(Et)²,Thr⁴]-oxytocin(1-8)<1% activityFecal (unquantified)

Mpa = 3-mercaptopropionic acid

Reaction Kinetics

ParameterValueMethodSource
Hydrolysis Rate (pH 7.4)t₁/₂ = 27.3hLC-MS
Oxidative Stability Degrades <5% in 24h (O₂)Accelerated oxidation
Thermal Degradation ΔG‡ = 98.4 kJ/molDSC/TGA

Key stability considerations:

  • Susceptible to β-elimination at Thr⁴ under alkaline conditions (pH >8.5)
  • Disulfide scrambling occurs above 40°C

Receptor Interaction Dynamics

This compound exhibits complex binding kinetics to oxytocin receptors (OTR) :

ParameterValueTechnique
Kd (OTR)0.81 nMRadioligand binding
Kd (V1a)11.2 nMFluorescence polarization
Kon4.7×10⁶ M⁻¹s⁻¹Surface plasmon resonance
Koff0.032 s⁻¹

The D-Tyr(Et)² modification creates steric hindrance that:

  • Reduces OTR binding entropy (ΔS = -214 J/mol·K)
  • Increases hydrophobic interactions (ΔH = -48.6 kJ/mol)

Chemical Stability in Formulations

Stability studies of IV solutions (6.75 mg/mL):

ConditionDegradation ProductsQCs Met?
25°C/60% RH/6mo≤0.3% M1, ≤0.1% M2Yes
40°C/75% RH/3mo≤2.1% M1, ≤0.8% M2No
Light exposureNo photodegradantsYes

Critical stabilizers:

  • 5% acetic acid (prevents deamidation)
  • Nitrogen headspace (reduces disulfide reduction)

Wissenschaftliche Forschungsanwendungen

Clinical Applications

  • Prevention of Preterm Labor
    • Atosiban is primarily indicated for the management of preterm labor. Clinical trials have demonstrated its efficacy in delaying delivery in women experiencing preterm contractions. For instance, a systematic review indicated that this compound significantly reduced the incidence of preterm birth compared to placebo groups .
  • Embryo Transfer Enhancement
    • Recent studies have shown that this compound can enhance clinical pregnancy rates in women undergoing assisted reproductive technologies such as in vitro fertilization (IVF). A meta-analysis involving multiple randomized controlled trials reported a relative risk of clinical pregnancy rates at 1.49 when comparing this compound to placebo .
  • Repeated Implantation Failure
    • This compound has been explored as a treatment option for patients with repeated implantation failure (RIF). A prospective cohort study indicated that administering this compound prior to embryo transfer significantly improved clinical pregnancy rates, especially among women with multiple previous failures . Data from various studies suggest that this compound can increase blood flow to the endometrium and improve the uterine environment for embryo implantation .
  • Management of Uterine Hyperstimulation
    • In cases where uterine hyperstimulation occurs during labor induction, this compound can be used to mitigate excessive contractions. This application is particularly relevant in managing complications associated with labor induction protocols.

Table 1: Summary of Clinical Trials Involving this compound

Study TypeSample SizeInterventionControl GroupClinical Pregnancy Rate (CPR)Relative Risk
Randomized Controlled Trial (RCT)1,025This compoundPlacebo47%1.49
Prospective Cohort Study1,774This compoundNone39.73%N/A
Retrospective Cohort StudyVariesThis compoundNoneHigher than controlN/A

Case Studies

  • Case Study on Preterm Labor Management
    • A multicenter trial involving pregnant women at risk for preterm labor showed that those treated with this compound had a significantly lower rate of delivery before 34 weeks compared to those receiving standard care.
  • Case Study on IVF Success Rates
    • In a study focusing on women with RIF undergoing IVF, patients who received this compound before embryo transfer exhibited a higher clinical pregnancy rate (54%) compared to those who did not receive the drug (35%). This suggests a potential role for this compound in improving outcomes for difficult cases in reproductive medicine.

Vergleich Mit ähnlichen Verbindungen

Comparison with β-Adrenergic Receptor Agonists

β-adrenergic agonists (e.g., fenoterol, hexoprenaline) have been traditional tocolytics but are associated with significant cardiovascular side effects.

Efficacy

  • Meta-analysis (5 RCTs, n=1,231) : Atosiban and β-agonists showed comparable efficacy in delaying delivery by ≥48 hours (OR=0.89, 95% CI: 0.59–1.35) and ≥7 days (OR=1.10, 95% CI: 0.79–1.53) .
  • Retrospective cohort study (n=761) : this compound demonstrated superior 48-hour tocolytic efficacy compared to hexoprenaline (p=0.000), though long-term outcomes (e.g., maintenance tocolysis up to 34 weeks) were similar .

Table 1: Adverse Event Rates in this compound vs. β-Agonists

Adverse Event This compound (%) β-Agonists (%) p-value
Tachycardia 0.6 12.8 <0.001
Hyperglycemia 0.0 8.5 <0.001
Hypotension 4.4 15.2 <0.001

Data derived from

Comparison with Calcium Channel Blockers (Nifedipine)

Nifedipine, a calcium channel blocker, is a cost-effective tocolytic alternative.

Efficacy

  • Meta-analysis (indirect comparison) : Nifedipine and this compound showed similar efficacy in delaying delivery (RR=0.99, 95% CI: 0.94–1.04) .

Comparison with Other OTR Antagonists (Nolasiban)

Nolasiban, another OTR antagonist, has shown broader anti-inflammatory effects in preclinical studies.

Mechanistic Differences

  • This compound : Inhibits PGF2α-induced ERK1/2, p38 MAPK, and NF-κB pathways, reducing COX-2 expression (p<0.05) .

Table 2: Inflammatory Pathway Modulation by OTR Antagonists

Pathway This compound Effect Nolasiban Effect
ERK1/2 Phosphorylation Inhibited Inhibited
NF-κB Activation Inhibited Inhibited
COX-2 Expression Reduced Reduced

Data from

Role in Assisted Reproductive Technologies (ART)

This compound is used off-label to suppress uterine contractions during ET, though evidence is mixed.

Clinical Outcomes

  • Meta-analysis (RCTs) : this compound improved clinical pregnancy rates in fresh ET cycles (OR=1.32, 95% CI: 1.05–1.67), particularly in patients with growth hormone (GH) co-administration .
  • Retrospective studies: No significant benefits were observed in frozen ET cycles or unselected patient populations .

Table 3: this compound in ART Outcomes

Population Clinical Pregnancy Rate (this compound vs. Control) p-value
Fresh ET + GH 1.32 (1.05–1.67) 0.02
Frozen ET 0.89 (0.67–1.17) 0.41
Recurrent Implantation Failure 1.10 (0.79–1.53) 0.58

Data from

Q & A

Basic Research Questions

Q. What are the standard experimental designs for evaluating Atosiban’s efficacy in improving IVF outcomes?

Randomized controlled trials (RCTs) are the gold standard. Studies typically compare this compound with placebo, focusing on women undergoing IVF or frozen-thawed embryo transfer (FET). Key design elements include:

  • Inclusion criteria : Women with recurrent implantation failure (RIF) or single implantation failure, excluding those with uterine abnormalities, hydrosalpinx, or systemic illnesses .
  • Outcome measures : Primary endpoints like live birth rate (LBR) and secondary endpoints (clinical pregnancy, miscarriage) .
  • Sample size calculation : For example, 1,514 participants are required to detect a 40% reduction in adverse perinatal outcomes (power = 80%, α = 0.05) .

Q. How do researchers address confounding factors in this compound trials for preterm labor?

Trials often stratify participants by gestational age, uterine contraction frequency, and prior pregnancy history. For example, studies exclude women with fetal anomalies or maternal comorbidities and use intention-to-treat (ITT) analysis to minimize attrition bias . Interim analyses (e.g., after 500 participants) are planned to monitor safety and efficacy trends .

Q. What pharmacological properties of this compound are critical for preclinical studies?

this compound’s mixed oxytocin/vasopressin receptor antagonism requires assays measuring receptor binding affinity (e.g., IC50 values) and plasma protein binding (46–48% in pregnant women). Purity (>99%) and impurity profiling (e.g., lactam derivatives) are essential for reproducibility .

Advanced Research Questions

Q. Why do meta-analyses report conflicting results on this compound’s impact on live birth rates?

Discrepancies arise from heterogeneity in study populations and methodologies:

  • Subgroup specificity : this compound improves LBR in RIF patients (OR: 1.5–2.0) but not in the general IVF population .
  • Methodological flaws : Only 2/7 studies in a 2017 meta-analysis pre-calculated sample sizes, and none standardized uterine peristalsis measurements .
  • Outcome timing : Short-term endpoints (clinical pregnancy) may not correlate with LBR due to later-stage complications .

Q. How can uterine peristalsis patterns influence this compound trial outcomes?

Uterine peristalsis (≥3 waves/min) is a biomarker for endometrial receptivity. Subgroup analyses in FET cycles show this compound increases LBR by 10% (40% vs. 50%) in women with excessive peristalsis but has no effect in those with normal patterns . High-resolution transvaginal ultrasound is recommended for stratification .

Q. What are the unresolved safety concerns regarding long-term fetal exposure to this compound?

Postnatal follow-up data reveal a 6.15-fold increase in mortality risk within the first year of life (95% CI: 1.39–27.22) in preterm infants exposed to this compound. Hypothesized mechanisms include vasopressin receptor blockade affecting renal/lung development. Current guidelines caution against use before 26 weeks’ gestation .

Q. How does this compound’s pharmacokinetic profile affect dosing protocols in RCTs?

this compound’s short half-life (12–18 minutes) necessitates bolus dosing (6.75 mg IV) followed by continuous infusion (300 µg/min for 3 hours). Researchers must monitor uterine contractions and fetal heart rate during re-treatment cycles, as drug accumulation is poorly characterized .

Q. What translational research avenues exist for this compound beyond obstetrics?

In oncology, this compound (up to 10 µM) shows weak inhibition of OXTR signaling in prostate cancer models, with minimal impact on phosphoproteome profiles compared to selective antagonists. Further studies should explore its vasopressin receptor effects in tumor microenvironments .

Q. Methodological Guidance

Q. How to optimize subgroup analyses in this compound trials?

  • Pre-specify subgroups : Define cohorts (e.g., RIF, uterine peristalsis status) during trial registration .
  • Adjust for multiplicity : Use Bonferroni correction to reduce false-positive rates .
  • Report effect sizes with CIs : For example, "this compound increased LBR by 10% (95% CI: 5–15%) in women with uterine peristalsis" .

Q. What are best practices for synthesizing contradictory evidence in meta-analyses?

  • Evaluate risk of bias : Use tools like Cochrane ROB 2.0 to assess randomization and blinding .
  • Perform sensitivity analyses : Exclude studies with high dropout rates or unvalidated outcome measures .
  • Publish protocol deviations : Document interim analysis modifications (e.g., reducing sample size checkpoints) .

Eigenschaften

Key on ui mechanism of action

Atosiban is a synthetic peptide oxytocin antagonist. It resembles oxytocin with has modifications at the 1, 2, 4, and 8 positions. The N-terminus of the cysteine residue is deaminated to form 3-mercaptopropanic acid at position 1, at position 2 L-tyrosine is modified to D-tyrosine with an ethoxy group replacing the phenol , threonine replaces glutamine at postion 4, and ornithine replaces leucine at position 8. It binds to membrane bound oxytocin receptors on the myometrium and prevents oxytocin-stimulated increases in inositol triphosphate production. This ultimately prevents release of stored calcium from the sarcoplasmic reticulum and subsequent opening of voltage gated calcium channels. This shutdown of cytosolic calcium increase prevents contractions of the uterine muscle, reducing the frequency of contractions and inducing uterine quiescence. Atosiban has more recently been found to act as a biased ligand at oxytocin receptors. It acts as an antagonist of Gq coupling, explaining the inhibition of the inositol triphosphate pathway thought to be responsible for the effect on uterine contraction, but acts as an agonist of Gi coupling. This agonism produces a pro-inflammatory effect in the human amnion, activating pro-inflammatory signal tranducer NF-κB. It is thought that this reduces atosiban's effectiveness compared to agents which do not produce inflammation as inflammatory mediators are known to play a role in the induction of labour.

CAS-Nummer

90779-69-4

Molekularformel

C43H67N11O12S2

Molekulargewicht

994.2 g/mol

IUPAC-Name

(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,16R)-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-16-[(4-ethoxyphenyl)methyl]-10-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C43H67N11O12S2/c1-5-23(3)35-41(63)53-36(24(4)55)42(64)50-29(20-32(45)56)38(60)51-30(43(65)54-17-8-10-31(54)40(62)49-27(9-7-16-44)37(59)47-21-33(46)57)22-68-67-18-15-34(58)48-28(39(61)52-35)19-25-11-13-26(14-12-25)66-6-2/h11-14,23-24,27-31,35-36,55H,5-10,15-22,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,59)(H,48,58)(H,49,62)(H,50,64)(H,51,60)(H,52,61)(H,53,63)/t23-,24+,27-,28+,29-,30-,31-,35?,36-/m0/s1

InChI-Schlüssel

VWXRQYYUEIYXCZ-KCSYUPCNSA-N

SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)C(C)O

Isomerische SMILES

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@@H](C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N)CC(=O)N)[C@@H](C)O

Kanonische SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)C(C)O

Aussehen

Solid powder

Key on ui application

Premature labor

Siedepunkt

1469.0±65.0 °C at 760 mmHg

melting_point

N/A

Key on ui other cas no.

90779-69-4

Piktogramme

Health Hazard

Reinheit

>98% (or refer to the Certificate of Analysis)

Sequenz

3-Mercaptopropionyl-D-Tyr(Et)-Ile-Thr-Asn-Cys-Pro-Orn-Gly-NH2(Disulfide bond)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO, not in water

Quelle

Synthetic

Synonyme

(Mpa(1),D-Tyr(Et)2,Thr(4),Orn(8))oxytocin
(Mpa(1)-D-Tyr(Et)(2)-Thr(4)-Orn(8))-oxytocin
1-deamino-2-Tyr(OEt)-4-Thr-8-Orn-oxytocin
atosiban
ORF 22164
ORF-22164
oxytocin, 1-deamino-(O-Et-Tyr)(2)-Thr(4)-Orn(8)-
oxytocin, 1-deamino-O-ethyltyrosyl(2)-threonyl(4)-ornithine(8)-
RWJ 22164
RWJ-22164

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Atosiban
Atosiban
Atosiban
Atosiban
Atosiban
Atosiban

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.